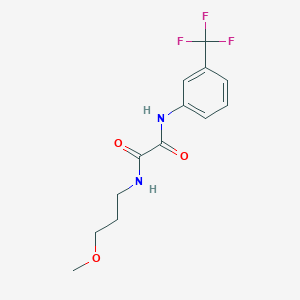
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP is a psychoactive drug that has been widely studied due to its potential therapeutic applications.
Scientific Research Applications
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties. This compound has also been studied for its potential use in the treatment of migraines, Parkinson's disease, and neuropathic pain. Additionally, this compound has been used as a research tool to study the role of serotonin receptors in various physiological processes.
Mechanism of Action
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as a partial agonist at the serotonin 5-HT1B and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of these receptors, leading to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. It can increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. This compound has also been shown to have anxiolytic and antidepressant effects, potentially through its modulation of serotonin receptors. Additionally, this compound has been shown to have antipsychotic effects, possibly through its interaction with dopamine receptors.
Advantages and Limitations for Lab Experiments
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several advantages as a research tool. It is a well-established and readily available compound that can be easily synthesized in a laboratory setting. This compound has also been extensively studied, and its effects on serotonin and dopamine receptors are well-documented. However, this compound has some limitations as a research tool. Its psychoactive effects can make it difficult to distinguish between its therapeutic effects and its side effects. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. One potential direction is the development of more selective agonists for the serotonin 5-HT1B and 5-HT2A receptors. This could lead to the development of more effective therapeutic agents with fewer side effects. Another potential direction is the study of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, the use of this compound as a research tool to study the role of serotonin and dopamine receptors in various physiological processes could lead to a better understanding of these systems and their potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have anxiolytic, antidepressant, and antipsychotic properties. This compound acts as a partial agonist at the serotonin 5-HT1B and 5-HT2A receptors, and it has affinity for the dopamine D2 receptor. While this compound has some limitations as a research tool, it has several advantages and has potential for future therapeutic applications.
Synthesis Methods
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be synthesized through a multistep process using readily available starting materials. The first step involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to produce the corresponding carbamate. The carbamate is then reacted with 3-methoxy-1-propanol in the presence of a base to yield this compound. The synthesis method for this compound has been well-established and can be easily replicated in a laboratory setting.
properties
IUPAC Name |
N-(3-methoxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-21-7-3-6-17-11(19)12(20)18-10-5-2-4-9(8-10)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWJYNQVKKXDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

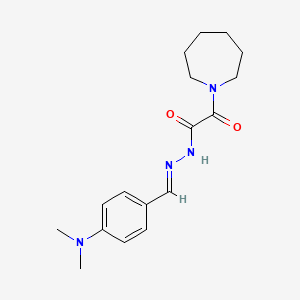
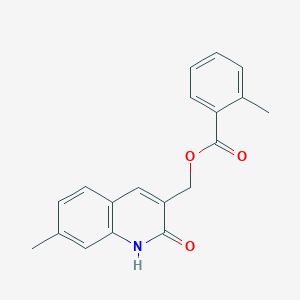
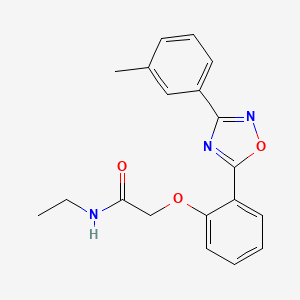
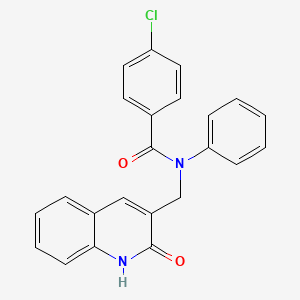
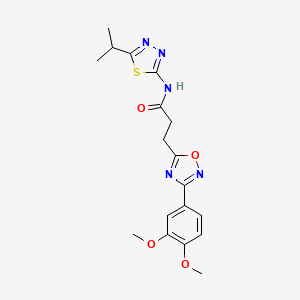
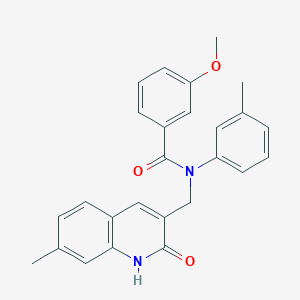

![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
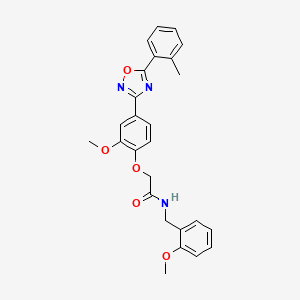
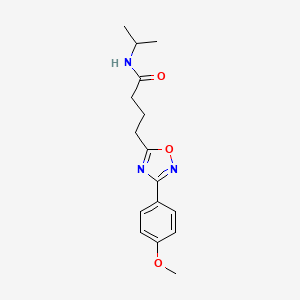
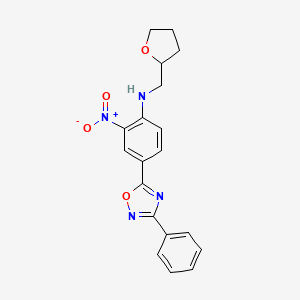
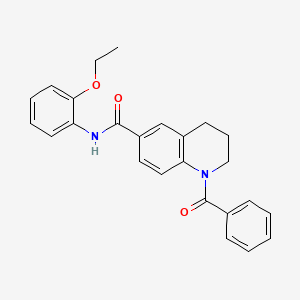
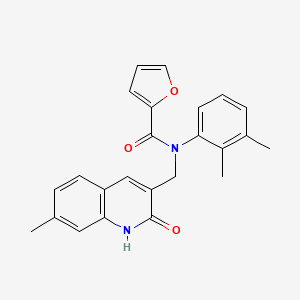
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)